N-[(3-Fluorophenyl)methyl]-N'-(3-hydroxypropyl)thiourea
Description
N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Properties
CAS No. |
61290-58-2 |
|---|---|
Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C11H15FN2OS/c12-10-4-1-3-9(7-10)8-14-11(16)13-5-2-6-15/h1,3-4,7,15H,2,5-6,8H2,(H2,13,14,16) |
InChI Key |
FTKNBKIYXIRXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=S)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea typically involves the reaction of 3-fluorobenzylamine with 3-chloropropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-N’-(3-methyl-2-furoyl)thiourea
- N-(3-Fluorophenyl)-2-methyl-3-furamide
- N-(3-Methyl-2-furoyl)-N’-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness
N-[(3-Fluorophenyl)methyl]-N’-(3-hydroxypropyl)thiourea is unique due to its specific structural features, such as the presence of both a fluorophenyl and a hydroxypropyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
